Dexefaroxan Dexefaroxan
Brand Name: Vulcanchem
CAS No.: 143249-88-1
VCID: VC21106965
InChI: InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1
SMILES: CCC1(CC2=CC=CC=C2O1)C3=NCCN3
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

Dexefaroxan

CAS No.: 143249-88-1

Cat. No.: VC21106965

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Dexefaroxan - 143249-88-1

Specification

CAS No. 143249-88-1
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole
Standard InChI InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1
Standard InChI Key RATZLMXRALDSJW-CYBMUJFWSA-N
Isomeric SMILES CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3
SMILES CCC1(CC2=CC=CC=C2O1)C3=NCCN3
Canonical SMILES CCC1(CC2=CC=CC=C2O1)C3=NCCN3

Introduction

Chemical Identity and Structure

Basic Information

Dexefaroxan, with the CAS registry number 143249-88-1, is an enantiomerically pure compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . The compound is also known by several synonyms including dexefaroxan [INN], (+)-(R)-2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazoline, and RX 831003 .

Chemical Structure and Properties

The IUPAC name for dexefaroxan is 2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole . The compound contains a benzofuran ring system connected to an imidazoline ring, with an ethyl substituent at the 2-position of the benzofuran moiety. The molecule possesses one stereocenter with the R-configuration, which is essential for its biological activity.

Table 1. Physical and Chemical Properties of Dexefaroxan

PropertyValueReference
Molecular Weight216.28 g/mol
XLogP3-AA1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass216.126263138 Da
InChIInChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1
SMILESCC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3

Pharmacological Profile

Mechanism of Action

Dexefaroxan functions as a selective antagonist of alpha-2 adrenergic receptors . By blocking these presynaptic inhibitory autoreceptors, the compound enhances the release of noradrenaline in the brain . This modulation of noradrenergic neurotransmission is believed to be central to its neurobiological effects, particularly in regions like the hippocampus and olfactory bulb that receive extensive noradrenergic innervation .

Research using confocal microscopy has demonstrated that noradrenergic afferents make direct contact with proliferating and differentiating cells in the hippocampus, suggesting a direct influence of noradrenergic signaling on neurogenesis processes . This anatomical relationship provides a structural basis for understanding how dexefaroxan's pharmacological action translates to its effects on neuronal development and survival.

Experimental Protocols and Dosing

In experimental settings, various administration protocols have been utilized to investigate the effects of dexefaroxan. These protocols provide valuable information for researchers seeking to replicate or extend findings related to this compound.

Table 3. Experimental Protocols for Dexefaroxan Administration in Animal Studies

Administration MethodDosing RegimenDurationStudy TypeReference
Intraperitoneal injection (acute)0.63 mg/kg, four injections at 4-hour intervalsSingle dayAcute treatment
Subcutaneous osmotic minipump0.63 mg/rat/day28 daysChronic treatment
Intraperitoneal injection0.63 mg/kg, three times daily7 days + 3-day washoutCell proliferation and death assessment
Systemic treatment (unspecified)Unspecified28 daysBehavioral and neurochemical assessment

For chronic treatment studies, researchers have typically employed subcutaneous implantation of osmotic minipumps delivering dexefaroxan at a rate of 0.63 mg/rat/day over a 28-day period . For long-term treatment extending to 70 days, the pumps were changed every 28 days to maintain consistent drug delivery .

Comparative Neurobiological Effects

When comparing dexefaroxan to other compounds that affect neurogenesis and neuroprotection, several distinctive features emerge. Unlike many other neurogenic compounds that primarily increase cell proliferation, dexefaroxan's effects appear to be more specifically directed toward promoting the survival of newly formed neurons and enhancing their morphological development .

In the context of AD treatment, dexefaroxan shares some similarities with cholinesterase inhibitors like rivastigmine in terms of behavioral outcomes but operates through a distinct mechanism involving noradrenergic rather than cholinergic neurotransmission . This suggests potential for combinatorial therapeutic approaches targeting multiple neurotransmitter systems affected in AD.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator